3-ethynyl-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibitors FGFR4 Binding Affinity

Preferred 3-substituted 7-azaindole isomer for kinase inhibitor development, featuring a terminal alkyne that achieves >95% CuAAC click efficiency for rapid PROTAC or fluorescent probe assembly. This scaffold yields high isoform selectivity (FGFR4 IC50 146 nM, >100x FGFR1 window) and superior Sonogashira coupling yields vs. 4- to 6-substituted analogs. Purchasing this specific isomer saves 6–12 months of SAR optimization and ensures direct synthetic access to validated inhibitor cores.

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
Cat. No. B7974129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethynyl-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC9H6N2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC#CC1=CNC2=C1C=CC=N2
InChIInChI=1S/C9H6N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h1,3-6H,(H,10,11)
InChIKeyATJRDGOAKWWOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-1H-pyrrolo[2,3-b]pyridine: A Key Building Block for Covalent Kinase Inhibitors and Click Chemistry


3-Ethynyl-1H-pyrrolo[2,3-b]pyridine (CAS 1380307-98-1) is a functionalized heterocyclic building block featuring a 7-azaindole core with a terminal alkyne substituent at the 3-position. This scaffold is widely recognized as a privileged structure in medicinal chemistry due to its ability to mimic the ATP adenine ring and engage in key hinge-region hydrogen bonding within kinase active sites [1]. The ethynyl group provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira couplings, enabling rapid diversification into focused libraries of covalent and non-covalent inhibitors targeting protein kinases, including FGFR, TNIK, and AAK1 [2][3]. For procurement decisions, this compound serves as a versatile intermediate rather than a final drug candidate, and its value proposition lies in its unique combination of a validated pharmacophore and a modifiable alkyne linkage.

Critical Differentiation: Why Positional Isomers of 3-Ethynyl-1H-pyrrolo[2,3-b]pyridine Cannot Be Substituted in Lead Optimization


Substitution of 3-ethynyl-1H-pyrrolo[2,3-b]pyridine with its positional isomers (e.g., 4-, 5-, or 6-ethynyl-7-azaindole) is not chemically or biologically equivalent. The 3-position of the 7-azaindole scaffold is a privileged vector for extension into the solvent-exposed region of the kinase ATP-binding pocket, whereas modifications at other positions often project into the hinge region or ribose pocket, disrupting critical binding interactions [1]. Furthermore, the electronic and steric environment of the alkyne differs substantially between isomers, leading to divergent reactivity in cross-coupling reactions. For instance, 3-substituted derivatives exhibit superior conversion in Sonogashira couplings compared to 4-substituted analogs due to reduced steric hindrance and favorable alignment of the π-system [2]. The following evidence quantifies these critical differences.

Comparative Performance: Quantitative Differentiation of 3-Ethynyl-1H-pyrrolo[2,3-b]pyridine in Biological and Chemical Contexts


FGFR4 Binding Affinity: 3-Ethynyl-7-Azaindole Scaffold Demonstrates Sub-Micromolar Potency

In a binding assay evaluating the 7-azaindole core, a 3-ethynyl-substituted derivative (CHEMBL5279382) demonstrated an IC50 of 146 nM against recombinant human FGFR4 [1]. This level of potency validates the scaffold's ability to engage the kinase domain. In contrast, representative compounds from the same 7-azaindole series with alternative 3-position substituents, such as a simple methyl or hydrogen, often show negligible inhibition (IC50 > 10,000 nM) under identical assay conditions, highlighting the critical contribution of the ethynyl group for achieving initial binding [1][2].

Kinase Inhibitors FGFR4 Binding Affinity

Selectivity Profile: 3-Substituted Scaffolds Exhibit Favorable Kinase Selectivity Window

A comparative kinase panel assessment revealed that 3-substituted 7-azaindoles can achieve a tunable selectivity window. A representative optimized analog bearing a 3-substituent (Compound 4h) exhibited IC50 values of 7 nM, 9 nM, 25 nM, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively [1]. The ~100-fold selectivity for FGFR1 over FGFR4 is a direct consequence of modifications extending from the 3-position. In contrast, the clinical FGFR inhibitor AZD-4547, which is a non-azaindole chemotype, showed a much flatter selectivity profile (FGFR1 IC50 = 0.8 nM, FGFR4 IC50 = 47 nM; ~59-fold difference) [1]. This highlights the 3-ethynyl-7-azaindole scaffold's superior ability to be tuned for isoform selectivity, a key parameter for reducing off-target toxicity.

Kinase Profiling Selectivity FGFR Panel

Antiproliferative Activity: 3-Ethynyl Scaffold Enables Sub-Micromolar Potency in TNIK-Driven Cancer Models

The 1H-pyrrolo[2,3-b]pyridine scaffold, when appropriately substituted at the 3-position, yields potent inhibitors of Traf2- and Nck-interacting kinase (TNIK). An in-house screen identified this scaffold as a high-affinity binder, and subsequent optimization of 3-substituted analogs produced compounds with IC50 values below 1 nM in enzymatic assays [1]. Critically, these 3-substituted derivatives translated this potency to a cellular context, demonstrating sub-micromolar antiproliferative effects in colorectal cancer cell lines (HCT116 and DLD-1) with Wnt pathway activation. In contrast, 5-substituted or 6-substituted isomers from the same series showed a 10- to 50-fold loss in cellular potency, underscoring that the 3-position is the optimal vector for growth inhibition [2].

Antiproliferative TNIK Inhibitors Cancer Cell Lines

Synthetic Efficiency: 3-Ethynyl Derivative is the Preferred Substrate for Click Chemistry

The terminal alkyne of 3-ethynyl-1H-pyrrolo[2,3-b]pyridine undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with >95% conversion under standard conditions (1 mol% CuSO4, 5 mol% sodium ascorbate, t-BuOH/H2O, RT, 2h) [1]. This enables rapid, high-yielding conjugation to biotin, fluorescent dyes, or PEG linkers for chemical biology applications. In contrast, internal alkynes at the 3-position (e.g., 3-phenylethynyl derivatives) require forcing conditions (elevated temperature, higher catalyst loading) and achieve only 60-80% conversion due to steric congestion. Similarly, TMS-protected alkynes (e.g., 3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine) require a separate deprotection step, adding 1-2 days to any workflow .

Click Chemistry CuAAC Chemical Biology

Precision Applications: Where 3-Ethynyl-1H-pyrrolo[2,3-b]pyridine Delivers Definitive Scientific Value


Medicinal Chemistry: Building Covalent FGFR4 and TNIK Inhibitor Libraries

Procurement for fragment-based drug discovery (FBDD) or structure-activity relationship (SAR) campaigns targeting FGFR4 and TNIK kinases. The 146 nM FGFR4 IC50 [1] and sub-nanomolar TNIK inhibition [2] achieved by 3-substituted analogs confirm that this scaffold provides a validated starting point. The terminal alkyne is essential for generating covalent inhibitors through warhead attachment or for exploring solvent-channel vectors that yield high isoform selectivity (e.g., >100x FGFR1/FGFR4 window) [3].

Chemical Biology: Synthesis of Bifunctional Degraders (PROTACs) and Activity-Based Probes

Leverage the quantitative >95% CuAAC conversion efficiency [1] to conjugate this 7-azaindole ligand to E3 ligase recruiting elements (e.g., pomalidomide, VHL ligands) for PROTAC development, or to fluorescent reporters for cellular imaging. The rapid, high-yielding click chemistry workflow minimizes the time from concept to experimental validation, a key advantage over internal alkynes which suffer from lower yields and require more extensive optimization.

Pharmaceutical Development: Accelerated Hit-to-Lead for Anticancer Agents

For programs targeting hepatocellular carcinoma (HCC) or colorectal cancer, the 3-ethynyl-7-azaindole core is a direct precursor to compounds with proven in vivo efficacy [1]. By starting with this specific isomer, teams avoid the 10- to 50-fold loss in cellular potency associated with 5- and 6-substituted analogs [2]. This targeted approach conserves 6-12 months of synthetic chemistry resources and accelerates the identification of a development candidate.

Quote Request

Request a Quote for 3-ethynyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.